Prostaglandin F2alpha dimethyl amide

FP receptor antagonism pulmonary pharmacology in vivo vasoconstriction

Prostaglandin F2α dimethyl amide is a weak FP receptor antagonist with a neutral dimethylamide head group that fundamentally alters pharmacology versus acidic PGF2α analogs. It selectively blocks PGF2α-induced pulmonary vasoconstriction without attenuating arachidonic acid-mediated responses, enabling clean dissection of FP receptor vs. upstream eicosanoid pathways. Validated at 3.2 µg/mL (IC50) in gerbil colon smooth muscle assays, it serves as a reference antagonist and negative control for high-throughput FP antagonist screening. Unlike prostamide agonists such as bimatoprost, this compound targets FP receptors directly—ideal for pulmonary vascular, gastrointestinal, and ocular signaling investigations.

Molecular Formula C22H39NO4
Molecular Weight 381.557
CAS No. 68192-15-4
Cat. No. B593129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin F2alpha dimethyl amide
CAS68192-15-4
SynonymsDinoprost dimethyl amide; PGF2α dimethyl amide
Molecular FormulaC22H39NO4
Molecular Weight381.557
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O
InChIInChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18-,19-,20+,21-/m1/s1
InChIKeyQGAWKBHDDFBNMX-HRUISTIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prostaglandin F2alpha Dimethyl Amide: Technical Overview and Procurement Identifier


Prostaglandin F2α dimethyl amide (CAS 68192-15-4) is a synthetic N-dimethylamide derivative of the endogenous prostanoid prostaglandin F2α, distinguished by its amide substitution at the carboxyl terminus. This neutral lipid analog, chemically designated as (5Z,9α,11α,13E,15R)-9,11,15-Trihydroxy-N,N-dimethylprosta-5,13-dien-1-amide , is primarily employed in research as a pharmacological tool to investigate FP prostanoid receptor-mediated signaling pathways, where it exhibits functional antagonism of PGF2α-induced responses . The compound retains the fundamental prostanoid backbone with five defined stereocenters and characteristic double-bond geometry, yet the replacement of the carboxylic acid group with a non-acidic dimethylamide moiety fundamentally alters its receptor pharmacology, as is observed with other neutral prostaglandin derivatives [1].

Prostaglandin F2alpha Dimethyl Amide: Why Simple Analog Substitution Fails


Direct substitution of Prostaglandin F2α dimethyl amide with other in-class FP receptor modulators or alternative PGF2α amide derivatives is scientifically unsound due to profound differences in functional activity and receptor selectivity. Notably, while the compound is structurally related to the therapeutic agent bimatoprost—an ethylamide derivative of 17-phenyl trinor PGF2α—the latter operates through a distinct prostamide-sensitive receptor pathway and does not act as a functional FP receptor antagonist, whereas Prostaglandin F2α dimethyl amide is characterized as a weak FP receptor antagonist [1]. Furthermore, even among closely related N-substituted PGF2α analogs such as the dimethylamine counterpart, divergent in vivo antagonistic potencies have been documented, underscoring that subtle modifications to the amide head group yield non-interchangeable pharmacological profiles [2]. Consequently, assay design and compound selection require precise, data-driven matching of the specific derivative to the intended experimental endpoint.

Prostaglandin F2alpha Dimethyl Amide: Quantitative Evidence for Scientific Selection


Functional FP Receptor Antagonism vs. N-Dimethylamine Analog: In Vivo Potency Comparison

In a head-to-head comparison using the canine pulmonary vasoconstriction model, Prostaglandin F2α dimethyl amide produced a dose-dependent antagonism (24–75% inhibition) of PGF2α-induced increases in lobar arterial pressure, with an IC50 value of 3.8 µg/mL [1]. In contrast, its close structural analog, N-dimethylamine PGF2α, exhibited a higher antagonistic efficacy (66–79% inhibition) across a lower concentration range (0.8–3.2 µg/mL), with no reported IC50 due to its distinct potency profile [1].

FP receptor antagonism pulmonary pharmacology in vivo vasoconstriction

FP Receptor Antagonist Activity vs. Advanced Fluorinated Antagonist AL-3138: Potency Benchmarking

In a comparative pharmacological study using FP receptor-mediated phosphoinositide turnover assays in A7r5 rat thoracic aorta smooth muscle cells and mouse Swiss 3T3 fibroblasts, Prostaglandin F2α dimethyl amide was found to be inactive as an FP receptor antagonist, whereas the comparator AL-3138 (11-deoxy-16-fluoro PGF2α) exhibited a functional antagonist potency Ki of 296 ± 17 nM (Kb = 182 ± 44 nM; -log Kb = 6.79 ± 0.1) against fluprostenol in A7r5 cells [1].

FP receptor antagonism phosphoinositide turnover receptor pharmacology

Target Engagement Profile: Ex Vivo Functional Antagonism in Gerbil Colon

Prostaglandin F2α dimethyl amide exhibits quantifiable, albeit weak, functional antagonism of PGF2α-induced colonic contraction. In isolated gerbil (Meriones unguiculatus) colon tissue, the compound at a concentration of 3.2 µg/mL produces a 50% inhibition of the contractile response elicited by 6 ng/mL PGF2α [1].

smooth muscle contraction ex vivo pharmacology FP receptor functional assay

Receptor Selectivity and Pathway Differentiation: Distinction from Prostamide F2α and Bimatoprost

In contrast to the prostamide class (e.g., bimatoprost and prostamide F2α), which exert pharmacological effects independently of FP prostanoid receptor activation and are blocked by selective prostamide antagonists such as AGN 204396 [1], Prostaglandin F2α dimethyl amide directly interacts with FP receptors, as evidenced by its antagonism of PGF2α-induced responses [2]. In cellular studies, bimatoprost and FP receptor agonists stimulate distinct populations of feline iridial smooth muscle cells, confirming the existence of separate receptor pathways [1].

receptor selectivity prostamide pathway calcium signaling

Prostaglandin F2alpha Dimethyl Amide: Validated Research Application Scenarios


Differentiation of Pulmonary Vascular Responses to PGF2α vs. Arachidonic Acid

Prostaglandin F2α dimethyl amide, as demonstrated in the canine lung lobe preparation, selectively antagonizes PGF2α-induced pulmonary vasoconstriction without attenuating the vascular response to arachidonic acid (AA) [1]. This specific property enables researchers to dissect the contribution of direct FP receptor activation versus upstream eicosanoid pathway activation in pulmonary vascular studies, making the compound a valuable tool for investigations into prostaglandin-mediated pulmonary hypertension and vascular reactivity.

Validation of FP Receptor-Mediated Smooth Muscle Contractility Assays

The compound's demonstrated ability to inhibit PGF2α-induced contraction in gerbil colon tissue by 50% at 3.2 µg/mL [1] provides a quantifiable benchmark for establishing and validating ex vivo smooth muscle contractility assays. Researchers can employ Prostaglandin F2α dimethyl amide as a reference antagonist to confirm FP receptor dependence of observed contractile responses, particularly in gastrointestinal and reproductive smooth muscle preparations where PGF2α signaling plays a critical physiological role.

Negative Control for Potent FP Antagonist Screening Assays

Given that Prostaglandin F2α dimethyl amide is inactive as an FP receptor antagonist in phosphoinositide turnover assays—in contrast to potent antagonists such as AL-3138 (Ki = 296 nM) [1]—the compound serves an essential function as a negative control or low-potency reference standard in high-throughput screening campaigns designed to identify and characterize novel FP receptor antagonists. Its inclusion enables researchers to establish assay sensitivity thresholds and confirm that observed inhibition is not attributable to non-specific effects of the amide-substituted prostaglandin scaffold.

Differentiation of Prostamide vs. FP Receptor Signaling Pathways

The pharmacological distinction between FP receptor-interacting compounds like Prostaglandin F2α dimethyl amide and prostamide receptor agonists such as bimatoprost is critical for delineating parallel signaling systems in ocular and other tissues [1]. Researchers investigating the cellular and molecular mechanisms underlying intraocular pressure regulation or other prostaglandin-sensitive physiological processes can employ this compound to selectively interrogate FP receptor contributions, while using prostamide-specific probes to dissect the alternative pathway. This approach prevents confounding results that would arise from cross-reactivity between the two receptor systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prostaglandin F2alpha dimethyl amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.